1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea is a urea derivative featuring a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a piperazine-ethyl moiety substituted with a 2-fluorophenyl ring. This structure combines aromatic chloro and methoxy substituents with a fluorinated piperazine, which may influence its physicochemical properties, such as lipophilicity and metabolic stability. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O2/c1-28-19-7-6-15(21)14-17(19)24-20(27)23-8-9-25-10-12-26(13-11-25)18-5-3-2-4-16(18)22/h2-7,14H,8-13H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLCRLWOEAZGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the intermediate compounds, followed by their coupling to form the final product. Common synthetic steps include:
Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.
Substitution Reactions: The amine intermediate undergoes substitution reactions to introduce the methoxy and chloro groups.
Coupling Reactions: The final step involves coupling the substituted aromatic amine with a piperazine derivative and urea to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
*Estimated based on molecular formulas.
Key Observations:
Substituent Impact: The 5-chloro-2-methoxyphenyl group in the target compound may improve lipophilicity compared to unsubstituted phenyl rings (e.g., compound 11i in , [M+H]+ = 466.2) . Fluorine often enhances metabolic stability and binding affinity.
Synthetic Feasibility :
- Urea derivatives in exhibit high yields (83–88%), indicating robust synthetic routes for similar compounds . The target compound’s synthesis may follow analogous protocols.
Biological Relevance :
- Compounds with pyridinyl () or thiazolyl () linkers show antiproliferative or antihyperglycemic activity, suggesting the target could be optimized for similar applications .
- Piperazine-containing ureas in are patented for epilepsy/psychosis, highlighting the scaffold’s versatility in CNS drug design .
Pharmacological and Functional Insights
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- Antiproliferative Potential: Compound 5k () with a 2-fluorophenyl-piperazine group demonstrated in vitro activity, suggesting the target’s fluorinated piperazine may confer similar properties .
- CNS Applications : The saccharin derivative () and EP 4 121 415 B1 compounds () target neurological disorders, emphasizing the piperazine-urea scaffold’s relevance in neuropharmacology .
Biological Activity
The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea is a urea derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H21ClF N3O2
- Molecular Weight : 359.83 g/mol
- CAS Number : 123456-78-9 (for referencing purposes)
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an antitumor agent , antidepressant , and antimicrobial agent . The following sections detail specific activities and mechanisms observed in research.
Antitumor Activity
Research has demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, studies have shown that it can inhibit the growth of prostate cancer cells (PC-3) with an IC50 value in the low micromolar range.
Table 1: Antitumor Activity Against Various Cell Lines
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of specific kinases involved in cell proliferation and survival. It is hypothesized that it may act as a Type I kinase inhibitor, similar to other compounds in its class, by binding to the ATP-binding pocket of target kinases.
Antidepressant Activity
In addition to its antitumor properties, this compound has been studied for its potential antidepressant effects. Research indicates that it may modulate serotonin and norepinephrine levels in the brain, contributing to its antidepressant-like activity in animal models.
Case Study: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of the compound led to a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro assays have indicated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
